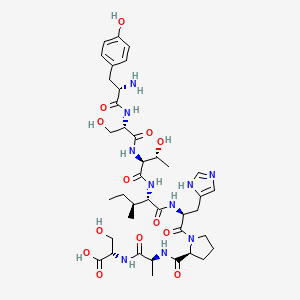![molecular formula C30H25N5O4 B12616407 N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylméthyl)-2’,4,6-trioxospiro[1,2,3a,6a-tétrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phényl]acétamide est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure spirocyclique, qui comprend un fragment indole et un noyau tétrahydropyrrolo[3,4-c]pyrrole. La présence de ces groupes fonctionnels contribue à sa réactivité chimique diverse et à ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[4-[(3aR,6aS)-1-(1H-indol-3-ylméthyl)-2’,4,6-trioxospiro[1,2,3a,6a-tétrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phényl]acétamide implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés incluent généralement :
Formation du fragment indole : Cela peut être réalisé par la synthèse d’indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en conditions acides.
Construction du noyau spirocyclique : Cette étape implique la cyclisation d’un précurseur approprié pour former le système cyclique tétrahydropyrrolo[3,4-c]pyrrole. Cela peut être fait en utilisant une variété de réactions de cyclisation, telles que la formation d’amide intramoléculaire.
Couplage des unités indole et spirocyclique : Cette étape implique généralement une réaction de condensation entre le dérivé indole et l’intermédiaire spirocyclique.
Introduction du groupe acétamide : La dernière étape implique l’acylation du cycle phényle avec l’anhydride acétique ou le chlorure d’acétyle en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation d’équipements de synthèse automatisés, le criblage à haut débit des conditions de réaction et des techniques de purification telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylméthyl)-2’,4,6-trioxospiro[1,2,3a,6a-tétrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phényl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le fragment indole peut être oxydé pour former des dérivés d’indole-2,3-dione.
Réduction : Les groupes carbonyle du noyau spirocyclique peuvent être réduits pour former des alcools correspondants.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique, telles que la nitration, l’halogénation et la sulfonation.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile aromatique nécessitent souvent des réactifs comme l’acide nitrique, le brome et l’acide sulfurique.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés d’indole-2,3-dione, des alcools et divers dérivés phényliques substitués.
Applications de la recherche scientifique
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylméthyl)-2’,4,6-trioxospiro[1,2,3a,6a-tétrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phényl]acétamide a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies moléculaires spécifiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles que les polymères et les colorants.
Applications De Recherche Scientifique
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action du N-[4-[(3aR,6aS)-1-(1H-indol-3-ylméthyl)-2’,4,6-trioxospiro[1,2,3a,6a-tétrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phényl]acétamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le fragment indole est connu pour interagir avec diverses cibles biologiques, notamment les enzymes et les récepteurs. Le noyau spirocyclique peut contribuer à la capacité du composé à moduler les interactions protéine-protéine et les voies de signalisation cellulaire. Dans l’ensemble, les effets du composé sont probablement médiés par une combinaison de ces interactions, conduisant à ses activités biologiques observées.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylméthyl)-2’,4,6-trioxospiro[1,2,3a,6a-tétrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phényl]acétamide: est similaire à d’autres composés à base d’indole, tels que :
Unicité
L’unicité du N-[4-[(3aR,6aS)-1-(1H-indol-3-ylméthyl)-2’,4,6-trioxospiro[1,2,3a,6a-tétrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phényl]acétamide réside dans sa structure spirocyclique, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C30H25N5O4 |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H25N5O4/c1-16(36)32-18-10-12-19(13-11-18)35-27(37)25-24(14-17-15-31-22-8-4-2-6-20(17)22)34-30(26(25)28(35)38)21-7-3-5-9-23(21)33-29(30)39/h2-13,15,24-26,31,34H,14H2,1H3,(H,32,36)(H,33,39)/t24?,25-,26+,30?/m1/s1 |
Clé InChI |
NTGOAKKICKTSBY-BBYYJEGRSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=CC=CC=C5NC4=O)NC3CC6=CNC7=CC=CC=C76 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC6=CNC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


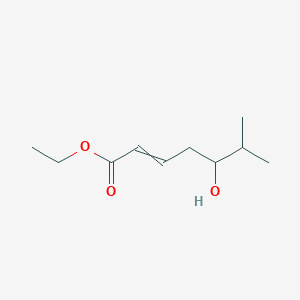
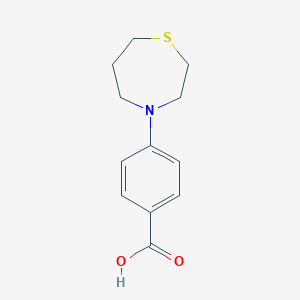
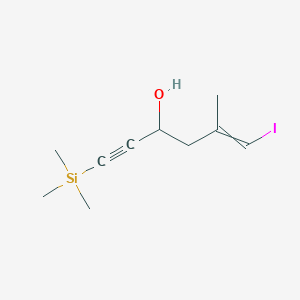
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)
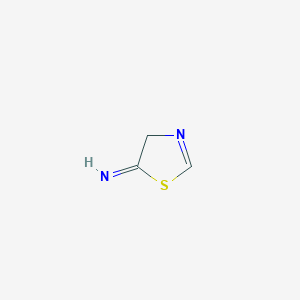
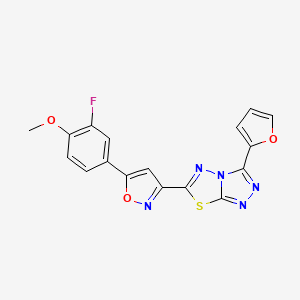
methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)
